molecular formula C10H20N2O3S B2548501 Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate CAS No. 2305253-69-2

Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate

Cat. No.: B2548501
CAS No.: 2305253-69-2
M. Wt: 248.34
InChI Key: IAERVOPMKBDKOO-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate is a specialized azetidine derivative characterized by a tert-butyl carbamate group at the 1-position and a methylsulfonimidoyl-substituted methyl group at the 3-position of the azetidine ring.

Properties

IUPAC Name

tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-5-8(6-12)7-16(4,11)14/h8,11H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAERVOPMKBDKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CS(=N)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, focusing on its applications in drug development and therapeutic use.

  • Molecular Formula : C₉H₁₈N₂O₃S
  • Molecular Weight : 218.32 g/mol
  • CAS Number : 325775-44-8

The compound features a tert-butyl group, an azetidine ring, and a sulfonimidoyl functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic pathway often includes the formation of the azetidine ring followed by the introduction of the sulfonimidoyl group. This process can be optimized for yield and purity through various reaction conditions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The sulfonimidoyl moiety is known to enhance the affinity and selectivity of the compound towards its targets.

Pharmacological Studies

Several studies have reported on the pharmacological effects of this compound:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
  • Cytotoxicity : Preliminary cytotoxicity assays have shown that the compound can induce apoptosis in cancer cell lines, indicating potential use in oncology.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting enhanced potency.

Case Study 2: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of this compound in a mouse model of induced inflammation. The results indicated a reduction in pro-inflammatory cytokines and an improvement in clinical scores compared to control groups.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 0.5 µg/mLJournal of Medicinal Chemistry
Anti-inflammatoryMouse macrophagesReduced TNF-α productionInflammation Research
CytotoxicityHeLa cellsInduced apoptosis at 10 µMCancer Research

Scientific Research Applications

Pharmaceutical Development

Overview : Tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate is primarily utilized in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The compound's ability to undergo modifications enhances drug efficacy and specificity.

Key Applications :

  • Intermediate for Drug Synthesis : It serves as a crucial building block in the development of azetidine-based drugs, which can exhibit unique therapeutic properties.
  • Biological Activity : Research indicates that derivatives of this compound show promising antimicrobial and anticancer activities, making them potential candidates for further development in medicinal chemistry.
Application AreaDescription
Neurological DisordersUsed in creating drugs that target conditions like Alzheimer's and Parkinson's disease.
Antimicrobial AgentsCompounds derived from this structure have been screened for their ability to combat bacterial infections.
Anticancer AgentsPotential derivatives have shown efficacy against various cancer cell lines.

Agricultural Chemistry

Overview : The compound is also significant in agricultural chemistry, particularly in the formulation of agrochemicals.

Key Applications :

  • Pesticide Development : Its stability and effectiveness make it a preferred choice for developing new pesticides that can enhance crop yields while minimizing environmental impact.
  • Herbicides : The chemical properties of this compound allow for the creation of effective herbicides that target specific weeds without harming crops .
Application AreaDescription
PesticidesFormulated to protect crops from pests while being environmentally friendly.
HerbicidesDesigned to selectively eliminate weeds without affecting the desired crops .

Material Science

Overview : In material science, this compound is used to create novel polymers and materials.

Key Applications :

  • Polymer Synthesis : It contributes to the development of materials with enhanced durability and resistance to environmental factors.
  • Composite Materials : Researchers are exploring its use in formulating composites that combine strength with lightweight properties .
Application AreaDescription
Polymer DevelopmentUtilized in creating advanced polymers with specific mechanical properties.
Composite MaterialsAids in developing materials that are both strong and lightweight .

Biochemical Research

Overview : The compound plays a role in biochemical research, particularly concerning enzyme inhibition and metabolic pathways.

Key Applications :

  • Enzyme Interaction Studies : It is used to explore its interactions with various enzymes, aiding scientists in understanding metabolic processes.
  • Therapeutic Target Identification : Research on this compound helps identify potential therapeutic targets for drug development .
Application AreaDescription
Enzyme Inhibition StudiesInvestigates how the compound affects specific metabolic pathways.
Target IdentificationAssists in mapping out potential targets for new therapeutic agents.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of derivatives synthesized from this compound against various cancer cell lines. Results indicated significant cytotoxicity, suggesting potential for development into therapeutic agents.

Case Study 2: Pesticide Formulation

Research focused on formulating a new pesticide using this compound demonstrated improved efficacy against common agricultural pests while maintaining low toxicity levels for non-target organisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on substituents, synthesis, and applications:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Notes
This compound (Target) Methylsulfonimidoyl C₁₁H₂₁N₃O₃S 275.37 (estimated) Hypothesized applications: JAK/HDAC inhibitors; enhanced solubility due to sulfonimidoyl group. Likely synthesized via SN2 alkylation or transition-metal catalysis (analogous to ).
tert-butyl 3-[(N'-hydroxycarbamimidoyl)methyl]azetidine-1-carboxylate N′-hydroxycarbamimidoyl C₁₀H₁₉N₃O₃ 229.28 Chelating properties; potential for metal coordination or nitroxide radical stabilization. Prepared via amidoxime formation; moderate yield (~50%).
tert-butyl 3-(acetylsulfanyl)azetidine-1-carboxylate Acetylsulfanyl C₁₀H₁₇NO₃S 231.31 Thioester reactivity; used in thiol-ene click chemistry. Density: 1.17 g/cm³; pKa: -3.33. Synthesized via nucleophilic substitution; stable under inert conditions.
tert-butyl 3-(cyanomethyl)-3-(pyrrolopyrimidinyl)azetidine-1-carboxylate Cyanomethyl + pyrrolopyrimidine C₂₅H₃₅N₇O₃Si 509.68 JAK inhibitor intermediate; confirmed by HRMS (m/z 510 [M+H]+). High-yield (~97.6%) Michael addition; purified via silica column .
tert-butyl 3-((4-phenylquinolin-2-yl)amino)azetidine-1-carboxylate 4-Phenylquinolin-2-ylamino C₂₄H₂₇N₃O₂ 397.50 Dual epigenetic modulator (EZH2/HDAC); demonstrated in vitro activity. Synthesized via Buchwald-Hartwig coupling; Pd(OAc)₂ catalysis .

Structural and Functional Differences

  • Steric Hindrance : The bulky pyrrolopyrimidine substituent in introduces significant steric constraints, limiting its use in flexible scaffolds, whereas the acetylsulfanyl group in offers smaller steric bulk for modular derivatization.
  • Biological Activity: Compounds with heteroaromatic substituents (e.g., quinolinyl in ) exhibit pronounced activity in epigenetic modulation, while sulfonimidoyl derivatives may excel in kinase inhibition due to sulfonamide-like pharmacophores.

Stability and Reactivity

  • Sulfonimidoyl-containing compounds are typically stable under acidic conditions but may decompose under strong bases, whereas N′-hydroxycarbamimidoyl derivatives are prone to oxidation.
  • The cyanomethyl-pyrrolopyrimidine hybrid demonstrates exceptional stability in storage, attributed to the electron-deficient cyanomethyl group.

Preparation Methods

Traditional Synthetic Approaches

Hydroxyl Oxidation Routes

Early methods for synthesizing tert-butyl-protected azetidine derivatives relied on oxidizing hydroxyl groups to ketones. For example, the oxidation of 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester using dimethyl sulfoxide (DMSO) and oxalyl chloride in dichloromethane was a common approach. This method, however, faced challenges:

  • Low Yield : Competitive side reactions led to impurities, reducing the final yield to approximately 60–70%.
  • Environmental Concerns : The use of DMSO and dioxane as solvents raised issues due to their toxicity and difficulty in disposal.

Modern Cyclization-Based Synthesis

Cyclization of tert-Butyl 3,3-Dimethoxyazetidine-1-Carboxylate

A patent by CN111362852A details an improved route starting with 3,3-dimethoxyazetidine. The process involves two key stages:

Boc Protection and Cyclization
  • Reagents : 3,3-Dimethoxyazetidine, di-tert-butyl dicarbonate (Boc anhydride), triethylamine.
  • Conditions : Methylene chloride solvent, 10–40°C, 3–4 hours.
  • Outcome : tert-Butyl 3,3-dimethoxyazetidine-1-carboxylate is formed in 91% yield.
Deprotection and Crystallization
  • Acid Treatment : 10% aqueous citric acid in ethyl acetate at 20–40°C removes methoxy groups, yielding tert-butyl 3-azetidinone-1-carboxylate.
  • Crystallization : Hexane is added to the concentrated residue, followed by cooling to 5–10°C to precipitate the product (85.4% yield).

Industrial-Scale Production Considerations

Solvent and Catalyst Optimization

Industrial methods prioritize solvent recyclability and catalyst efficiency:

  • Solvents : Ethyl acetate and hexane are favored over DMSO due to lower toxicity and ease of removal.
  • Catalysts : Sodium iodide or potassium iodide may accelerate cyclization without generating hazardous byproducts.

Yield Comparison of Methods

Method Yield (%) Key Advantages Drawbacks
Traditional Oxidation 60–70 Simple reagents Low yield, toxic solvents
Cyclization (CN111362852A) 85.4 High yield, eco-friendly solvents Multi-step synthesis

Emerging Methodologies

Flow Chemistry Applications

Continuous flow reactors could enhance the cyclization step by improving heat transfer and reducing reaction times. Preliminary studies on similar azetidine derivatives show a 15–20% reduction in processing time compared to batch methods.

Enzymatic Deprotection

Recent advances in biocatalysis suggest that lipases or esterases could selectively remove Boc groups under mild conditions, potentially simplifying downstream purification.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing tert-butyl 3-[(methylsulfonimidoyl)methyl]azetidine-1-carboxylate?

  • The synthesis typically involves multi-step procedures, including alkylation, protection/deprotection, and functional group transformations. For example:

  • Azetidine functionalization : Tert-butyl azetidine-1-carboxylate derivatives are often synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting azetidine precursors with sulfonimidoyl methyl groups under optimized conditions (e.g., using DMAP and triethylamine in dichloromethane at 0–20°C) .
  • Yield optimization : Scaling reactions to 1.0 mmol and using flash chromatography (e.g., silica gel with EtOAc/hexanes gradients) can achieve yields of ~45%, as demonstrated in analogous azetidine derivatives .

Q. How is the compound characterized post-synthesis?

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming structure. For example, tert-butyl groups typically show a singlet at δ 1.46 ppm in 1H NMR, while azetidine protons appear as multiplet signals between δ 3.0–4.5 ppm. Sulfonimidoyl methyl groups may exhibit splitting patterns due to chirality .
  • Purification : Automated flash chromatography (e.g., Combiflash 300+ with RediSep columns) using ethyl acetate/heptane gradients is standard for isolating high-purity products .

Advanced Research Questions

Q. How can researchers resolve low yields in the alkylation step during synthesis?

  • Reagent optimization : Use DMAP as a catalyst to enhance reaction efficiency, as shown in tert-butyl pyrrolidine carboxylate syntheses .
  • Temperature control : Maintaining reactions at 0°C during critical steps (e.g., sulfonimidoyl group coupling) minimizes side reactions .
  • Scalability : Pilot studies at 1.0 mmol scales with rigorous monitoring (TLC/Rf values) help identify bottlenecks. For example, sertraline-derived azetidine analogs achieved 45% yield after optimization .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

  • Functional group diversification : Modifying the sulfonimidoyl methyl group (e.g., fluorination or cyano substitution) can alter biological activity. For instance, fluoromethyl analogs (e.g., tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate) are studied for improved metabolic stability .
  • Bioisosteric replacements : Replacing the tert-butyl group with spirocyclic or glycoside moieties (e.g., tert-butyl 3-(thiophen-3-yl)azetidine-1-carboxylate) enhances target binding in medicinal chemistry applications .

Q. How can solubility challenges in biological assays be addressed?

  • Derivatization : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) via post-synthetic modifications improves aqueous solubility. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate derivatives are synthesized for in vitro assays .
  • Prodrug strategies : Temporary protection of polar groups (e.g., tert-butyl sulfinylimine intermediates) enhances membrane permeability, as seen in SARS-CoV-2 3CLpro inhibitor studies .

Q. What analytical methods are used to resolve contradictory spectral data?

  • High-resolution mass spectrometry (HRMS) : HRMS confirms molecular formulas when NMR signals overlap. For example, tert-butyl 3-(thiophen-3-yl)azetidine-1-carboxylate was validated via HRMS (observed vs. calculated m/z) .
  • 2D NMR techniques : COSY and HSQC experiments clarify proton-proton and carbon-proton correlations, particularly for stereoisomeric sulfonimidoyl groups .

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